Cas no 1261925-39-6 (3-Bromo-5-(2-methoxy-5-methylphenyl)phenol)

3-Bromo-5-(2-methoxy-5-methylphenyl)phenol 化学的及び物理的性質
名前と識別子
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- 1261925-39-6
- DTXSID00686404
- MFCD18316079
- 3-BROMO-5-(2-METHOXY-5-METHYLPHENYL)PHENOL
- 3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95%
- 5-Bromo-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-ol
- 3-Bromo-5-(2-methoxy-5-methylphenyl)phenol
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- MDL: MFCD18316079
- インチ: InChI=1S/C14H13BrO2/c1-9-3-4-14(17-2)13(5-9)10-6-11(15)8-12(16)7-10/h3-8,16H,1-2H3
- InChIKey: CZKVXHGOSYBHAM-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 292.00989Da
- どういたいしつりょう: 292.00989Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 29.5Ų
3-Bromo-5-(2-methoxy-5-methylphenyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB322285-5 g |
3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95%; . |
1261925-39-6 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB322285-5g |
3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95%; . |
1261925-39-6 | 95% | 5g |
€1159.00 | 2025-03-19 |
3-Bromo-5-(2-methoxy-5-methylphenyl)phenol 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
3-Bromo-5-(2-methoxy-5-methylphenyl)phenolに関する追加情報
Introduction to 3-Bromo-5-(2-methoxy-5-methylphenyl)phenol (CAS No: 1261925-39-6) and Its Emerging Applications in Chemical Biology
3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, identified by its unique Chemical Abstracts Service (CAS) number 1261925-39-6, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its brominated aromatic structure and methoxy-methylphenyl substituents, exhibits a distinct chemical profile that makes it a valuable candidate for various biochemical investigations. The molecular architecture of 3-Bromo-5-(2-methoxy-5-methylphenyl)phenol not only contributes to its reactivity but also opens up possibilities for its application in drug discovery, particularly in the development of novel therapeutic agents targeting complex biological pathways.
The structural features of 3-Bromo-5-(2-methoxy-5-methylphenyl)phenol include a bromine atom at the 3-position and a 2-methoxy-5-methylphenyl group at the 5-position of the phenol ring. This arrangement imparts unique electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The presence of the bromine atom enhances electrophilic substitution reactions, making it a versatile intermediate in synthetic chemistry. Meanwhile, the methoxy and methyl groups introduce hydrophobicity and modulate the compound's solubility, which are essential factors in drug design.
In recent years, there has been growing interest in exploring the pharmacological potential of 3-Bromo-5-(2-methoxy-5-methylphenyl)phenol due to its structural similarity to known bioactive molecules. Studies have begun to uncover its potential role in modulating enzyme activity and receptor binding, particularly in contexts related to inflammation, cancer, and neurodegenerative diseases. For instance, preliminary research suggests that this compound may interact with certain kinases and transcription factors, influencing cellular signaling pathways that are dysregulated in disease states.
One of the most compelling aspects of 3-Bromo-5-(2-methoxy-5-methylphenyl)phenol is its utility as a building block in medicinal chemistry. The bromine substituent allows for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the synthesis of more complex derivatives with tailored biological activities. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding interactions, which is crucial for designing molecules with high binding affinity to protein targets. These characteristics make it an attractive scaffold for developing small molecule inhibitors or agonists.
The synthesis of 3-Bromo-5-(2-methoxy-5-methylphenyl)phenol involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards. Advanced synthetic methodologies, including palladium-catalyzed coupling reactions and selective halogenation techniques, have been employed to construct its core structure efficiently. These synthetic strategies not only facilitate large-scale production but also allow for modifications that can enhance pharmacokinetic properties such as bioavailability and metabolic stability.
From a computational chemistry perspective, 3-Bromo-5-(2-methoxy-5-methylphenyl)phenol has been subjected to molecular modeling studies to predict its binding modes with biological targets. Quantum mechanical calculations have provided insights into its electronic distribution and potential hydrogen bonding networks, aiding in the rational design of derivatives with improved efficacy. These computational approaches are increasingly integral to modern drug discovery pipelines, enabling researchers to prioritize compounds based on their predicted interactions before experimental validation.
Recent advancements in chemical biology have also highlighted the role of 3-Bromo-5-(2-methoxy-5-methylphenyl)phenol in studying protein-protein interactions (PPIs). Its structural features allow it to act as a probe or inhibitor in PPIs associated with diseases like Alzheimer's and cancer. By disrupting or stabilizing these interactions, this compound could potentially modulate disease progression. Furthermore, its ability to cross the blood-brain barrier makes it a promising candidate for central nervous system (CNS) drug development.
The pharmaceutical industry has taken note of these promising findings, leading to increased investment in exploring 3-Bromo-5-(2-methoxy-5-methylphenyl)phenol's therapeutic potential. Several academic institutions and biotechnology companies are currently conducting preclinical studies to evaluate its safety and efficacy in animal models. These studies aim to validate initial observations from cell-based assays and identify optimal dosing regimens for future clinical trials.
In conclusion,3-Bromo-5-(2-methoxy-5-methylphenyl)phenol (CAS No: 1261925-39-6) represents a significant advancement in chemical biology research due to its unique structural properties and multifaceted applications. Its role as a synthetic intermediate, pharmacological probe, and potential drug candidate underscores its importance in addressing unmet medical needs. As research continues to uncover new biological functions and synthetic possibilities,3-Bromo-5-(2-methoxy-5-methylphenyl)phenol is poised to remain at the forefront of medicinal chemistry innovation.
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